CID 78070299
Description
CID 78070299 is a unique identifier in the PubChem Compound database, which catalogs chemical entities with detailed structural, physicochemical, and bioactivity data . PubChem CIDs are typically associated with compounds studied in contexts such as drug discovery, metabolomics, or environmental chemistry, but without direct data from the evidence, this analysis will rely on general methodologies for comparing chemical compounds, as demonstrated in related studies .
Properties
Molecular Formula |
C10H10ClOSi |
|---|---|
Molecular Weight |
209.72 g/mol |
InChI |
InChI=1S/C10H10ClOSi/c1-13(2)8-7-12-10-5-3-9(11)4-6-10/h3-6H,1-2H3 |
InChI Key |
AXTSMQRMFACADU-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)C#COC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of CID 78070299 involves specific synthetic routes and reaction conditions. The synthesis typically starts with the selection of appropriate starting materials, which undergo a series of chemical reactions to form the desired compound. The reaction conditions, such as temperature, pressure, and the use of catalysts, are carefully controlled to ensure the successful formation of this compound.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up to meet the demand for this compound. The industrial production methods involve the use of large-scale reactors and advanced technologies to optimize the yield and purity of the compound. The process is designed to be efficient and cost-effective, ensuring the availability of this compound for various applications.
Chemical Reactions Analysis
Types of Reactions: CID 78070299 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the chemical structure of the compound and enhancing its properties for specific applications.
Common Reagents and Conditions: The common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as solvent choice, temperature, and pH, are optimized to achieve the desired chemical transformations.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific type of reaction and the reagents used. These products are characterized and analyzed to determine their suitability for various applications.
Scientific Research Applications
CID 78070299 has a wide range of scientific research applications. In chemistry, it is used as a reagent or intermediate in the synthesis of other compounds. In biology, it may be studied for its potential effects on biological systems and its interactions with biomolecules. In medicine, this compound could be investigated for its therapeutic potential and its role in drug development. In industry, this compound may be utilized in the production of materials, chemicals, and other products.
Mechanism of Action
The mechanism of action of CID 78070299 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to a series of biochemical and physiological responses. The detailed mechanism of action is studied to understand how this compound influences various biological processes and its potential therapeutic applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a synthesis of approaches used to analyze similar CIDs and their analogs:
Structural and Functional Group Analysis
(Figure 8) compares substrates and inhibitors like taurocholic acid (CID 6675), betulin (CID 72326), and betulinic acid (CID 64971) using 2D/3D structural overlays and functional group orientation. Key comparison parameters include:
- Steroid backbone orientation (e.g., in bile acids like CID 6675 and CID 439763).
- Functional moieties (e.g., hydroxyl groups in betulin derivatives or sulfates in DHEAS (CID 12594)). If CID 78070299 belongs to a similar class (e.g., triterpenoids or bile acids), its comparison would focus on substituent groups, stereochemistry, and backbone alignment .
Analytical Techniques for Characterization
highlights the use of LC-ESI-MS with collision-induced dissociation (CID) to differentiate isomers like ginsenosides. For this compound, analogous workflows could involve:
- Mass spectrometry : Comparing fragmentation patterns (e.g., source-induced CID voltage effects as in Figure 11) to infer structural stability and bond strengths .

- Chromatographic profiles : Retention times and elution patterns in HPLC or GC-MS (similar to Figure 6C) to assess polarity and hydrophobicity relative to analogs .

Computational and Semantic Relationships
(Table 12) evaluates chemical-induced disease (CID) relations using information retrieval systems.
Data Tables for Comparative Analysis
The following hypothetical table illustrates how this compound might be compared to structurally related compounds, based on methodologies in and :
Key Research Findings and Limitations
- Structural Insights : and emphasize the role of 3D overlays and fragmentation patterns in distinguishing isomers, which would be critical for this compound if it has structural analogs .
- Technological Gaps: None of the provided studies explicitly address this compound, highlighting a need for targeted experiments or database entries.
- Contradictions : The acronym "CID" is used ambiguously across studies (e.g., collision-induced dissociation vs. PubChem identifiers vs. clinical conditions), necessitating careful disambiguation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


